(S)-2-(Pyrrolidin-3-yl)ethanol

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

(S)-2-(Pyrrolidin-3-yl)ethanol (CAS 1315054-52-4), also designated as (3S)-3-Pyrrolidineethanol, is a chiral heterocyclic alcohol with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol. The compound features a pyrrolidine ring substituted at the 3-position with an ethanol moiety in the (S) absolute configuration.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 1315054-52-4
Cat. No. B170498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(Pyrrolidin-3-yl)ethanol
CAS1315054-52-4
Synonyms(S)-2-(pyrrolidin-3-yl)ethanol
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESC1CNCC1CCO
InChIInChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2/t6-/m0/s1
InChIKeyNKRLLPCWCPIQPL-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-2-(Pyrrolidin-3-yl)ethanol CAS 1315054-52-4: Chiral Pyrrolidine-Ethanol Building Block Specifications and Classification


(S)-2-(Pyrrolidin-3-yl)ethanol (CAS 1315054-52-4), also designated as (3S)-3-Pyrrolidineethanol, is a chiral heterocyclic alcohol with the molecular formula C₆H₁₃NO and a molecular weight of 115.17 g/mol . The compound features a pyrrolidine ring substituted at the 3-position with an ethanol moiety in the (S) absolute configuration. The stereocenter is located at the C3 position of the pyrrolidine ring, designated as [C@H] in SMILES notation (OCC[C@H]1CNCC1) . This compound is primarily supplied and utilized as a chiral building block and intermediate in medicinal chemistry and asymmetric organic synthesis .

(S)-2-(Pyrrolidin-3-yl)ethanol Procurement Risk: Why Racemic or Alternative Pyrrolidine-Ethanols Cannot Be Substituted


The chiral integrity of (S)-2-(Pyrrolidin-3-yl)ethanol is non-negotiable for stereoselective applications. Substitution with the racemic mixture (CAS 931-44-2) or the (R)-enantiomer introduces the opposite stereoisomer, which will exhibit different three-dimensional spatial orientation of the ethanol side chain relative to the pyrrolidine ring [1]. In pharmaceutical contexts, the optical purity of a chiral intermediate directly determines the stereochemical outcome of downstream products; as established in medicinal chemistry, enantiomeric impurities can compromise therapeutic efficacy or introduce distinct pharmacological profiles [2]. Similarly, substituting the hydrochloride salt form (CAS 1421033-80-8) for the free base without accounting for the altered solubility, stability, and reactive functionality of the secondary amine will yield unpredictable results in synthetic transformations .

(S)-2-(Pyrrolidin-3-yl)ethanol Evidence Guide: Quantitative Differentiation Versus Racemate and Salt Form


(S)-Enantiomer versus Racemic Mixture: Differential Biological and Synthetic Utility

The (S)-enantiomer of 2-(pyrrolidin-3-yl)ethanol provides a defined stereochemical vector that the racemic mixture (CAS 931-44-2) cannot replicate. In enantioselective synthesis, the use of racemic starting materials reduces the maximum theoretical yield of the desired stereoisomer to 50% and introduces an enantiomeric impurity that must be separated via costly chiral resolution steps [1]. Within pharmaceutical development, the single enantiomer form enables the construction of enantiomerically pure drug candidates, which is a regulatory expectation for new chemical entities; the racemic form introduces an additional stereoisomer that would require independent toxicological and pharmacological characterization [2].

Medicinal Chemistry Asymmetric Synthesis Chiral Resolution

(S)-2-(Pyrrolidin-3-yl)ethanol Free Base versus Hydrochloride Salt: Functional Group Availability and Physical Form Comparison

The free base form (S)-2-(Pyrrolidin-3-yl)ethanol differs fundamentally from its hydrochloride salt (CAS 1421033-80-8) in reactive functionality, physical state, and solubility profile. The free base contains an unprotonated secondary amine (pyrrolidine nitrogen) that is available for nucleophilic reactions, amide bond formation, and reductive amination without prior neutralization . In contrast, the hydrochloride salt has the amine protonated, rendering it unreactive toward electrophiles until neutralized with base. Additionally, the free base is typically supplied as a liquid or low-melting solid with greater solubility in organic solvents, whereas the hydrochloride salt is a crystalline solid (molecular weight 151.63 g/mol) with enhanced aqueous solubility .

Organic Synthesis Formulation Chemistry Chemical Procurement

Commercial Purity Specifications and Supply Reliability Across Vendors

Commercial suppliers of (S)-2-(Pyrrolidin-3-yl)ethanol (free base) report purity specifications of ≥98% (NLT 98%) across multiple sources . The compound is available in research quantities ranging from 1 g to 10 g, with pricing and stock availability indicating established, though specialized, commercial supply channels . Storage specifications require sealed containers under dry conditions at 2–8°C, reflecting the compound's hygroscopic nature and potential for amine oxidation . These commercial purity thresholds establish a verifiable procurement baseline that is comparable to the hydrochloride salt form (reported at 95–97% purity) but with the functional advantages of the free base as described in Evidence Item 2 .

Chemical Procurement Quality Control Supply Chain

(S)-2-(Pyrrolidin-3-yl)ethanol Applications: Scenarios Where This Chiral Building Block Is the Preferred Procurement Choice


Asymmetric Synthesis of Enantiomerically Pure Pharmaceutical Intermediates

In synthetic routes requiring the introduction of a chiral pyrrolidine-ethanol moiety with defined (S)-stereochemistry, (S)-2-(Pyrrolidin-3-yl)ethanol serves as a pre-configured chiral building block. This eliminates the need for late-stage chiral resolution or asymmetric induction steps, which, when using the racemic starting material, cap the maximum theoretical yield at 50% and add purification complexity [1]. The free secondary amine is directly available for coupling with carboxylic acids, aldehydes, or alkyl halides, making this compound particularly valuable for constructing pyrrolidine-containing pharmacophores without additional deprotection or neutralization sequences .

Synthesis of Bifunctional Degraders (PROTACs) Requiring Chiral Linker Components

Recent patent literature demonstrates the use of (S)-2-(Pyrrolidin-3-yl)ethanol hydrochloride as a reactive building block in the synthesis of bifunctional compounds for targeted protein degradation, specifically EGFR degraders [1]. In these applications, the pyrrolidine nitrogen serves as an attachment point for E3 ligase ligand moieties, while the ethanol hydroxyl group provides a functional handle for connecting the target-binding warhead. The defined (S)-stereochemistry at the pyrrolidine C3 position contributes to the three-dimensional orientation of the linker region, which can influence ternary complex formation and degradation efficiency. The free base form is preferable when direct N-functionalization without prior neutralization is desired .

Synthesis of Chirally Pure Pyrrolidine-Derived Organocatalysts

(S)-2-(Pyrrolidin-3-yl)ethanol can serve as a precursor to chiral organocatalysts, a class of molecules where the pyrrolidine framework is a privileged scaffold for enamine and iminium catalysis [1]. The (S)-enantiomer provides the requisite absolute stereochemistry for inducing asymmetry in downstream transformations such as Michael additions, aldol reactions, and Mannich reactions. While direct catalytic data for this specific compound is limited in the public domain, the structural motif is analogous to established pyrrolidine-based organocatalysts that achieve enantioselectivities up to 91% ee in Michael additions to nitroolefins and vinyl sulfones . The free base form enables direct functionalization of the secondary amine for catalyst optimization without requiring deprotection of the hydrochloride salt .

Medicinal Chemistry Scaffold Derivatization and Library Synthesis

The combination of a basic secondary amine and a primary alcohol in a single small-molecule scaffold makes (S)-2-(Pyrrolidin-3-yl)ethanol an attractive diversification point for medicinal chemistry programs [1]. The amine can undergo amide coupling, sulfonamide formation, or reductive amination, while the hydroxyl group can be alkylated, acylated, or oxidized to the corresponding aldehyde or carboxylic acid. This orthogonal reactivity enables parallel library synthesis for structure-activity relationship (SAR) exploration. Procurement of the single (S)-enantiomer rather than the racemic mixture ensures that any biological activity observed during screening is attributable to a single stereochemical entity, avoiding the confounding effects of enantiomeric mixtures in early-stage drug discovery .

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